Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar structure, “4-(2-fluoro-4-nitrophenoxy)-1-([11C]methyl)-1,2,3,6-tetrahydropyridine”, has been synthesized for use as a monoamine oxidase-A (MAO-A) selective PET-MRI hybrid imaging agent . The synthesis involved carbon-11 N-methylation in ethanol, followed by sodium borohydride reduction .Molecular Structure Analysis
The molecular structure of “Methyl (2-fluoro-4-nitrophenyl)acetate”, a compound with a similar structure, has been reported . It has a molecular formula of C9H8FNO4, an average mass of 213.163 Da, and a monoisotopic mass of 213.043732 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, in the synthesis of “4-(2-fluoro-4-nitrophenoxy)-1-([11C]methyl)-1,2,3,6-tetrahydropyridine”, MAO-A catalyzed oxidation and spontaneous hydrolysis of the compound yielded a non-toxic labeled metabolite for PET imaging, and 2-fluoro-4-nitrophenol for possible chemical shift-switching MRI .Scientific Research Applications
Application in PET-MRI Hybrid Imaging
“Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate” could potentially be used in PET-MRI hybrid imaging. A related compound, 4-(2-fluoro-4-nitrophenoxy)-1-([11C]methyl)-1,2,3,6-tetrahydropyridine, has been synthesized and evaluated as a MAO-A Selective PET-MRI Hybrid Imaging Probe . The MAO-catalyzed oxidation and spontaneous hydrolysis of this radiotracer would yield a non-toxic labeled metabolite for PET imaging, and 2-fluoro-4-nitrophenol for possible chemical shift-switching MRI .
Application in Anticancer Research
Compounds with similar structures have been synthesized and studied for their anticancer properties. For example, N-(4-(2-fluoro-4-((3-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,6-naphthyridin-5-yl)amino)phenoxy)pyridin-2-yl)acetamide-4-methyl-benzenesulfonate has been reported to have anticancer properties . Therefore, “Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate” could potentially be used in anticancer research.
Application in Targeting c-Met Kinases
c-Met kinases are often overexpressed in various cancer cells and have become an attractive target for cancer treatment . While “Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate” itself hasn’t been directly linked to c-Met kinase targeting, it’s possible that it could be used in the development of drugs targeting these kinases, given the structural similarities with other compounds that do target c-Met kinases .
Mechanism of Action
Target of Action
The primary target of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate is the enzyme monoamine oxidase-A (MAO-A) . MAO-A plays a crucial role in the metabolism of monoamines, including neurotransmitters such as serotonin and norepinephrine .
Mode of Action
Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate: interacts with its target, MAO-A, through a process of oxidation and spontaneous hydrolysis . This interaction results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol .
Biochemical Pathways
The action of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate affects the biochemical pathway involving MAO-A. The oxidation and hydrolysis of the compound by MAO-A lead to changes in the levels of monoamine neurotransmitters . These changes can have downstream effects on various neurological processes and functions.
Pharmacokinetics
The pharmacokinetics of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate involve its metabolism by MAO-A, leading to the production of a non-toxic labeled metabolite . This metabolite can be used for PET imaging, providing a means to monitor the distribution and elimination of the compound in the body . .
Result of Action
The action of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate results in the production of a non-toxic labeled metabolite and 2-fluoro-4-nitrophenol . These products can be detected and differentiated using PET imaging and MRI, respectively . This allows for the monitoring of the compound’s effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the rate of the compound’s metabolism by MAO-A . .
properties
IUPAC Name |
methyl 3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO5S/c1-18-12(15)11-10(4-5-20-11)19-9-3-2-7(14(16)17)6-8(9)13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCDPEXMZJSAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylate |
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